molecular formula C16H25N3O2 B7984619 (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984619
M. Wt: 291.39 g/mol
InChI Key: HSKAPJWLYWCIGA-OAHLLOKOSA-N
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Description

®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring, an amino-ethyl group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Amino-Ethyl Group: The amino-ethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine.

    Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction using benzyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-ethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the ester moiety.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure can be modified to produce compounds with therapeutic properties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid methyl ester
  • ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid ethyl ester
  • ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid propyl ester

Uniqueness

Compared to similar compounds, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester moiety. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other esters.

Properties

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKAPJWLYWCIGA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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